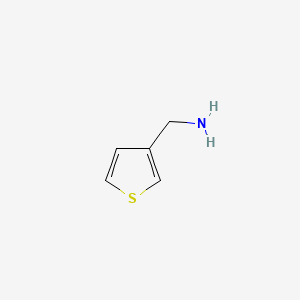

3-Thienylmethylamine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

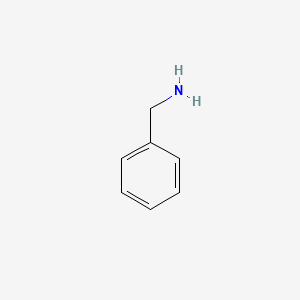

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

thiophen-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDAKCCDHRNMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950445 | |

| Record name | 1-(Thiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27757-86-4 | |

| Record name | 3-Thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27757-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Thiophen-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Thienylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thienylmethylamine, a heterocyclic amine, is a pivotal building block in the realms of organic synthesis and medicinal chemistry. Its unique structure, combining a reactive primary amine with an aromatic thiophene ring, imparts a versatile chemical character that is leveraged in the synthesis of a wide array of complex molecules. The thiophene moiety itself is a recognized "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, with a focus on its application in research and development.

Chemical and Physical Properties

This compound is a light yellow liquid at room temperature and is characterized by its air sensitivity, necessitating careful handling and storage under an inert atmosphere.[1] Its physicochemical properties are summarized in the table below, providing a quantitative basis for its use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NS | [2][3] |

| Molecular Weight | 113.18 g/mol | [2] |

| CAS Number | 27757-86-4 | [2] |

| Appearance | Light yellow liquid | |

| Boiling Point | 102 °C (15 mmHg) | [1] |

| Density | 1.130 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.566 | [1] |

| pKa | 8.92 | |

| Solubility | Slightly soluble in water. | [1] |

| SMILES | C1=CSC=C1CN | [2] |

| InChI Key | DUDAKCCDHRNMDJ-UHFFFAOYSA-N | [2] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by two primary features: the nucleophilic and basic primary amine group, and the aromatic thiophene ring.

Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile and a moderate base (pKa of the conjugate acid is 8.92). This allows it to readily participate in a variety of classical amine reactions:

-

Amide Formation: this compound reacts with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This is one of the most common transformations and is crucial for incorporating the thienylmethyl scaffold into larger molecules, including biologically active compounds.

-

Alkylation and Reductive Amination: The amine can be alkylated by reaction with alkyl halides. It can also undergo reductive amination with aldehydes and ketones to yield secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones forms imines (Schiff bases), which can be further reduced or used as intermediates in other reactions.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. The aminomethyl group (-CH₂NH₂) is an activating, ortho-, para-directing group. However, in the case of the 3-substituted thiophene, electrophilic attack is generally favored at the C2 and C5 positions, which are most activated by the sulfur heteroatom. The protonated aminomethyl group, under acidic conditions, would act as a deactivating, meta-directing group.

Role in Advanced Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its bifunctional nature makes it a valuable participant in multicomponent reactions (MCRs) , which are highly efficient processes where three or more reactants combine in a single step to form a complex product. This synthetic strategy is prized for its atom economy and ability to rapidly generate molecular diversity, a key aspect of modern drug discovery.

Experimental Protocols

Synthesis of this compound from 3-Cyanothiophene

This protocol outlines a general procedure for the synthesis of this compound via the catalytic reduction of 3-cyanothiophene.

Materials:

-

3-Cyanothiophene

-

Ruthenium(II) complex (catalyst)

-

2-Butanol (solvent)

-

Potassium tert-butoxide (KOtBu) (co-catalyst/base)

-

Argon gas

-

Petroleum ether

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a 25 mL flask under an argon atmosphere, add the Ruthenium(II) complex (1 M) and 2-butanol (5 mL).

-

Stir the mixture for 5 minutes at room temperature.

-

Add KOtBu (0.05 mM) and continue stirring for an additional 5 minutes.

-

Add 3-cyanothiophene (0.5 mM) to the reaction mixture.

-

Heat the mixture on a hot plate at 120°C for 30 minutes.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the catalyst by adding petroleum ether, followed by filtration.

-

Neutralize the filtrate with 1 M HCl.

-

The resulting ether layer can be purified by short path silica gel column chromatography to yield this compound.

General Protocol for Amide Synthesis: N-Benzoyl-3-thienylmethylamine

This protocol provides a general method for the acylation of this compound using an acyl chloride, a fundamental reaction for this substrate.

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et₃N) or Pyridine (base)

-

Dichloromethane (DCM) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.05 eq) in DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N-benzoyl-3-thienylmethylamine.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-Thienylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-thienylmethylamine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed predicted analysis based on established spectroscopic principles and data from analogous structures. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: (Thiophen-3-yl)methanamine[1]

-

Molecular Formula: C₅H₇NS[1]

-

Molecular Weight: 113.18 g/mol [1]

-

CAS Number: 27757-86-4[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups (a primary amine and a 3-substituted thiophene ring) and typical chemical shift and absorption frequency ranges from established spectroscopic databases.

Infrared (IR) Spectroscopy

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (primary amine, two bands)[2] |

| 3100-3000 | Medium | C-H stretch (aromatic, thiophene ring)[3] |

| 2960-2850 | Medium | C-H stretch (aliphatic, -CH₂-) |

| 1650-1580 | Medium | N-H bend (primary amine)[2] |

| 1500-1400 | Medium to Strong | C=C stretch (thiophene ring) |

| 1250-1020 | Medium | C-N stretch (aliphatic amine)[2] |

| 910-665 | Strong, Broad | N-H wag (primary amine)[2] |

| ~875, ~780, ~700 | Strong | C-H out-of-plane bend (3-substituted thiophene) |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | dd | 1H | H-5 (thiophene) |

| ~7.1 | m | 1H | H-2 (thiophene) |

| ~7.0 | m | 1H | H-4 (thiophene) |

| ~3.9 | s | 2H | -CH₂- |

| ~1.5 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for thiophene protons can be influenced by the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-3 (thiophene) |

| ~128 | C-5 (thiophene) |

| ~125 | C-2 (thiophene) |

| ~121 | C-4 (thiophene) |

| ~42 | -CH₂- |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 113 | [M]⁺ (Molecular Ion) |

| 112 | [M-H]⁺ |

| 96 | [M-NH₃]⁺ |

| 84 | [C₄H₄S]⁺ (Thienyl cation) |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.

-

Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming.

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm). The integrals of the ¹H NMR signals are calculated to determine the relative number of protons.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying the masses of stable fragments.

Visualizations

Spectroscopic Analysis Workflow

Caption: A general workflow for the spectroscopic analysis of this compound.

Plausible Mass Spectrometry Fragmentation of this compound

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

¹H NMR Environments of this compound

Caption: A diagram illustrating the distinct proton environments and potential correlations in the ¹H NMR spectrum of this compound.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Chemical Shifts for 3-Thienylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-thienylmethylamine. Due to the absence of publicly available experimental spectra, this document presents high-quality predicted data, which serves as a valuable reference for the identification and characterization of this compound in various research and development settings. The guide includes structured data tables, a detailed experimental protocol for acquiring such data, and a visualization of the molecular structure with atom numbering for clear spectral assignment.

Introduction

This compound is a heterocyclic amine containing a thiophene ring, a structural motif of interest in medicinal chemistry and materials science. Accurate NMR spectral data is crucial for the structural elucidation and purity assessment of this compound and its derivatives. This guide aims to fill the current gap in available experimental data by providing reliable predicted ¹H and ¹³C NMR chemical shifts.

Predicted NMR Spectral Data

The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on established theoretical models that correlate molecular structure with nuclear magnetic resonance phenomena. The data is presented below in a clear, tabular format for ease of reference and comparison. The atom numbering corresponds to the molecular structure diagram provided in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 7.25 | dd | J(H2,H5) = 2.9, J(H2,H4) = 1.2 |

| H4 | 7.05 | dd | J(H4,H5) = 5.0, J(H4,H2) = 1.2 |

| H5 | 7.30 | dd | J(H5,H4) = 5.0, J(H5,H2) = 2.9 |

| -CH₂- | 3.90 | s | - |

| -NH₂ | 1.5 (variable) | br s | - |

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and often appears as a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 122.0 |

| C3 | 142.5 |

| C4 | 126.5 |

| C5 | 128.8 |

| -CH₂- | 40.0 |

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the assignment of the NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, which can be used to verify the predicted data.

4.1. Sample Preparation

-

Compound: this compound (approximately 5-10 mg for ¹H NMR and 20-30 mg for ¹³C NMR).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used. The choice of solvent will influence the chemical shifts.

-

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

4.2. NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each carbon.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

4.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

For peak assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation of this compound.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of this compound. Researchers are encouraged to use the provided protocols to obtain experimental data and further validate these predictions.

An In-depth Technical Guide to the FT-IR Spectroscopy Characteristic Peaks of 3-Thienylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy characteristic peaks for 3-Thienylmethylamine. Due to the absence of a publicly available, complete experimental spectrum, this guide is based on the well-established characteristic absorption frequencies of its constituent functional groups: a 3-substituted thiophene ring and a primary aminomethyl group. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Key Functional Groups

This compound is comprised of a thiophene ring substituted at the 3-position with a methylamine group. The primary functional groups that give rise to characteristic peaks in its IR spectrum are the N-H bonds of the primary amine, the C-H bonds of the methylene group and the thiophene ring, the C=C and C-S bonds within the thiophene ring, and the C-N bond.

Predicted FT-IR Characteristic Peaks

The following table summarizes the expected characteristic absorption peaks for this compound, their corresponding vibrational modes, and typical intensity.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3250 | N-H symmetric and asymmetric stretching | Primary Amine | Medium (two bands) |

| 3120 - 3050 | C-H stretching | Thiophene Ring | Medium to Weak |

| 2960 - 2850 | C-H symmetric and asymmetric stretching | Methylene (-CH₂-) | Medium |

| 1650 - 1580 | N-H bending (scissoring) | Primary Amine | Medium to Strong |

| ~1590 and ~1400 | C=C ring stretching | Thiophene Ring | Medium |

| 1470 - 1450 | C-H bending (scissoring) | Methylene (-CH₂-) | Medium |

| 1250 - 1020 | C-N stretching | Aliphatic Amine | Medium to Weak |

| 900 - 650 | C-H out-of-plane bending | Thiophene Ring | Strong |

| 871 - 798 | C-S stretching | Thiophene Ring | Medium |

Visualization of this compound and its Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key functional groups responsible for its characteristic FT-IR peaks.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Thienylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 3-thienylmethylamine. As a crucial analytical technique, mass spectrometry offers invaluable insights into the structural elucidation of molecules, which is paramount in the fields of medicinal chemistry, drug discovery, and materials science. This compound, a key building block in the synthesis of various pharmacologically active compounds, presents a unique fragmentation signature that this guide will explore in detail.

Core Fragmentation Analysis

Under electron ionization, this compound is expected to undergo a series of predictable fragmentation pathways, primarily driven by the stability of the resulting carbocations and radical species. The initial ionization event involves the removal of an electron, most likely from the nitrogen atom's lone pair or the pi system of the thiophene ring, to form the molecular ion (M•+). The subsequent fragmentation is dominated by alpha-cleavage, a characteristic fragmentation mechanism for amines, and rearrangements involving the thiophene ring.

The molecular ion of this compound (C5H7NS) has a nominal mass of 113 u. The key proposed fragmentation steps are outlined below:

-

Alpha-Cleavage: The most favorable fragmentation pathway for primary amines is the cleavage of the Cα-Cβ bond (the bond between the methylene carbon and the thiophene ring). This results in the formation of a stable iminium cation at m/z 30 ([CH2=NH2]+), which is often the base peak in the mass spectra of primary amines. The other fragment would be a thienyl radical.

-

Tropylium-like Ion Formation: A common fragmentation pathway for benzyl-like structures involves the loss of a hydrogen radical from the molecular ion to form a stable, resonance-stabilized tropylium-like ion (a thienyl-substituted azatropylium ion) at m/z 112.

-

Loss of Ammonia: The molecular ion can undergo rearrangement followed by the elimination of a neutral ammonia molecule (NH3), resulting in a fragment ion at m/z 96.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, leading to characteristic ions. The loss of a thioformyl radical (•CHS) from a rearranged molecular ion could lead to a pyrrole-like fragment.

Quantitative Fragmentation Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratio (m/z), and their hypothetical relative abundance in the electron ionization mass spectrum of this compound. This data is representative and serves as a guide for spectral interpretation.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Hypothetical Relative Abundance (%) |

| 113 | [C5H7NS]•+ (Molecular Ion) | Ionization of this compound | 45 |

| 112 | [C5H6NS]+ | Loss of H• from the molecular ion | 30 |

| 98 | [C4H4S]•+ (Thiophene radical cation) | Cleavage of the C-C bond between the ring and the methylamine group | 15 |

| 84 | [C4H4S]+ | Rearrangement and loss of HCN from a larger fragment | 20 |

| 30 | [CH4N]+ | Alpha-cleavage | 100 (Base Peak) |

Experimental Protocols

The following is a representative experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation:

-

A stock solution of this compound (1 mg/mL) is prepared in methanol.

-

A working solution of 10 µg/mL is prepared by diluting the stock solution with methanol.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 25-200.

-

Scan Rate: 2 scans/second.

4. Data Analysis:

-

The acquired mass spectra are processed using the instrument's software (e.g., Agilent MassHunter).

-

The fragmentation pattern is analyzed by identifying the molecular ion and major fragment ions.

-

The proposed fragmentation pathways are elucidated based on the observed mass-to-charge ratios and known fragmentation mechanisms of similar compounds.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Solubility of 3-Thienylmethylamine in common organic solvents

An In-depth Technical Guide on the Solubility of 3-Thienylmethylamine in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its known qualitative solubility characteristics, along with data for structurally similar compounds to infer potential solubility behavior. Furthermore, this guide presents a detailed, standardized experimental protocol for the precise quantitative determination of its solubility in common organic solvents. A logical workflow for solvent selection and solubility determination is also provided in a visual format to aid researchers in their experimental design.

Introduction

This compound (also known as 3-(aminomethyl)thiophene) is a heterocyclic amine of significant interest in medicinal chemistry and materials science. Its thiophene moiety and primary amine group make it a versatile building block for the synthesis of a wide range of biologically active molecules. The solubility of this compound in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.

A thorough understanding of its solubility profile allows for the rational selection of solvents to optimize reaction conditions, improve yields, and ensure the homogeneity of solutions for analytical testing and screening. This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the necessary protocols to determine this crucial property accurately.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below:

| Property | Value |

| Molecular Formula | C₅H₇NS |

| Molecular Weight | 113.18 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 102 °C at 15 mmHg |

| Density | Approximately 1.13 g/cm³ |

Solubility Profile of this compound and Analogs

The following table summarizes the available qualitative and semi-quantitative solubility information for this compound and its structural analogs, 2-Thienylmethylamine and Furfurylamine.

| Compound | Solvent | Solvent Class | Solubility | Reference(s) |

| This compound | Water | Polar Protic | Slightly Soluble | |

| 2-Thienylmethylamine | Ethanol | Polar Protic | Easily Soluble | |

| Chloroform | Halogenated | Easily Soluble | ||

| Furfurylamine | Water | Polar Protic | Miscible | [1] |

| Ethanol | Polar Protic | Soluble | [1] | |

| Diethyl Ether | Ether | Soluble | [1] | |

| General Amines | Alcohols | Polar Protic | Generally Soluble | [2] |

| Diethyl Ether | Ether | Generally Soluble | [2][3] | |

| Benzene | Aromatic Hydrocarbon | Generally Soluble | [2] |

Note: "Slightly Soluble," "Easily Soluble," and "Soluble" are qualitative terms from the cited sources and are not based on standardized quantitative measurements.

Based on the available information for its isomer and other similar heterocyclic amines, it can be inferred that this compound is likely to be soluble in polar protic solvents such as ethanol and other short-chain alcohols, as well as in some less polar solvents like ethers and chlorinated hydrocarbons. However, experimental verification is essential for any practical application.

Experimental Protocol for Solubility Determination

The following section details a standardized protocol for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is widely accepted for generating reliable thermodynamic solubility data.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible, e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid phase is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the filtered aliquot gravimetrically with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the detector response (e.g., peak area) against concentration.

-

Inject the diluted sample of the saturated solution into the HPLC under the same conditions.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Logical Workflow for Solvent Selection

For novel applications where the solubility of this compound is unknown, a systematic approach to solvent selection and solubility determination is recommended. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.

Caption: Logical workflow for solvent selection and solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents remains to be fully characterized in the literature, this guide provides a foundational understanding based on available qualitative information and the properties of structurally similar molecules. For researchers and drug development professionals, the provided detailed experimental protocol offers a robust framework for accurately determining the solubility of this compound in solvents relevant to their specific applications. The systematic workflow presented will aid in the rational selection of solvents, ultimately facilitating more efficient process development, purification, and formulation of this important chemical intermediate. The generation of such empirical data will be a valuable contribution to the broader scientific community.

References

A Technical Guide to the Stability and Storage of 3-Thienylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-Thienylmethylamine (CAS No. 27757-86-4), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Stability Profile

This compound is generally stable under the recommended storage conditions.[1] However, it possesses sensitivities that can lead to degradation if not handled properly. The primary factors influencing its stability are exposure to air, heat, and incompatible materials.

-

Air and Light Sensitivity : The compound is noted to be air-sensitive.[1][2] To maintain product quality, storage under an inert atmosphere (such as nitrogen or argon) is recommended.[1][2]

-

Thermal Stability : Exposure to excess heat should be avoided as it can lead to thermal decomposition.[1] This process can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides.[1]

-

Hazardous Reactions : Under normal processing and storage, hazardous polymerization does not occur.[1] However, contact with incompatible materials can provoke hazardous reactions.

Recommended Storage and Handling Conditions

Proper storage is essential to prevent degradation and ensure the long-term purity of this compound. The following table summarizes the key storage recommendations gathered from safety data sheets.

| Parameter | Recommendation | Source |

| Temperature | Keep refrigerated. Store in a cool place. Recommended temperature: 2–8 °C. | [1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | [1][2] |

| Container | Keep containers tightly closed. | [1][3] |

| Location | Store in a dry, cool, and well-ventilated place. Designate a "Corrosives area". | [1][3] |

| Conditions to Avoid | Exposure to air, excess heat, and incompatible products. | [1] |

Incompatible Materials and Hazardous Decomposition

To prevent chemical reactions that could compromise the sample or create hazardous situations, this compound should be stored separately from the materials listed below.

| Incompatible Material Classes | Examples | Source |

| Strong Oxidizing Agents | Peroxides, Nitrates, Halogens | [1] |

| Acids | Strong mineral acids (e.g., HCl, H₂SO₄), organic acids | [1] |

Thermal decomposition can yield hazardous products. It is critical to avoid excessive heat and fire.

| Decomposition Product | Chemical Formula | Source |

| Carbon Monoxide | CO | [1] |

| Carbon Dioxide | CO₂ | [1] |

| Nitrogen Oxides | NOx | [1] |

| Sulfur Oxides | SOx | [1] |

General Experimental Protocol for Stability Assessment

While specific quantitative stability data for this compound is not publicly available, a forced degradation study can be conducted to understand its stability profile. The following is a generalized protocol for such a study.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Temperature- and humidity-controlled ovens

Methodology:

-

Reference Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. This will serve as the control (time zero) sample.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Heat at 60°C for 24-48 hours.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for 24-48 hours.

-

Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for 48 hours.

-

Photolytic Degradation: Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

-

Sample Analysis:

-

At designated time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary.

-

Dilute all samples to the same concentration as the reference standard.

-

Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

-

Characterize the degradation products using an MS detector to propose potential degradation pathways.

-

The workflow for this stability assessment is visualized below.

Logical Relationship of Storage and Stability

The stability of this compound is directly dependent on its storage environment. Improper conditions can initiate degradation pathways, compromising the material's quality. The diagram below illustrates this relationship.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 3-Thienylmethylamine

Disclaimer: As of the latest literature search, a definitive experimental crystal structure for 3-thienylmethylamine has not been published. Consequently, this guide provides a detailed analysis based on theoretical principles and comparative data from its constituent molecular fragments, thiophene and methylamine, for which experimental and computational data are available.

Predicted Molecular Geometry of this compound

The molecular structure of this compound combines a planar, aromatic thiophene ring with a flexible methylamine side chain. The geometry of the molecule can be predicted by considering the hybridization of its constituent atoms and applying the Valence Shell Electron Pair Repulsion (VSEPR) theory.

-

Thiophene Ring: The thiophene ring is a five-membered aromatic heterocycle. All four carbon atoms and the sulfur atom are sp² hybridized, resulting in a planar ring structure. The p-orbitals of these atoms overlap to form a delocalized π-electron system, which confers aromaticity.

-

Methylamine Group: The methylamine portion consists of a central carbon atom and a nitrogen atom.

-

The carbon atom of the methylene bridge (-CH₂-) is sp³ hybridized, leading to a tetrahedral electron geometry.

-

The nitrogen atom of the amine group (-NH₂) is also sp³ hybridized, with three bonding pairs and one lone pair of electrons. According to VSEPR theory, this results in a trigonal pyramidal molecular geometry around the nitrogen atom.[1]

-

The overall molecule will therefore feature a planar thiophene ring attached to a non-planar methylamine group, with free rotation possible around the C-C and C-N single bonds of the side chain.

Comparative Molecular Geometry Data

To estimate the bond lengths and angles of this compound, we can refer to the experimentally and computationally determined structures of thiophene and methylamine.

Table 1: Molecular Geometry of Thiophene (C₄H₄S)

| Parameter | Bond | Experimental Value (Å or °) | Computational Value (Å or °) |

| Bond Length | C-S | 1.714[2] | 1.801 - 1.854[3] |

| Bond Length | C=C | 1.370[2] | 1.345 - 1.358[3] |

| Bond Length | C-C | 1.423[2] | 1.43 - 1.45[3] |

| Bond Angle | C-S-C | 92.2[2] | - |

| Bond Angle | C-C-S | 111.5[2] | - |

| Bond Angle | C-C-C | 112.4[2] | 113.8 - 114.1[3] |

Table 2: Molecular Geometry of Methylamine (CH₃NH₂)

| Parameter | Bond/Angle | Experimental Value (Å or °) |

| Bond Length | C-N | 1.471 - 1.48[4][5] |

| Bond Angle | H-N-H | 105.8[4] |

| Bond Angle | H-N-C | 111.0[4] |

| Bond Angle | H-C-H | 108.4[4] |

Table 3: Predicted Molecular Geometry of this compound

Based on the data from the parent molecules, the following table presents the predicted geometric parameters for this compound.

| Parameter | Bond/Angle | Predicted Value (Å or °) | Notes |

| Bond Length | Thiophene C-S | ~1.71 | Based on thiophene data.[2] |

| Bond Length | Thiophene C-C | ~1.37 - 1.42 | Based on thiophene data.[2] |

| Bond Length | Thiophene C - CH₂ | ~1.51 | Typical sp² C - sp³ C single bond. |

| Bond Length | CH₂ - NH₂ | ~1.47 | Based on methylamine data.[4] |

| Bond Angle | Thiophene Ring Angles | ~92 - 112 | Based on thiophene data.[2] |

| Bond Angle | C(ring)-C-N | ~109.5 | Expected for sp³ carbon. |

| Bond Angle | H-N-H | ~106 | Based on methylamine data.[4] |

| Bond Angle | C-N-H | ~111 | Based on methylamine data.[4] |

Experimental and Computational Protocols

While a specific crystal structure of this compound is not available, this section outlines the general methodologies used for determining the structure of small organic molecules.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[6] The typical workflow is as follows:

-

Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step.[7] Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[8] The crystal should ideally be 0.1-0.3 mm in all dimensions.[7]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector.[9]

-

Structure Solution: The collected diffraction data is used to calculate an electron density map of the unit cell. For small molecules, "direct methods" are typically used to solve the phase problem and generate an initial structural model.[7]

-

Structure Refinement: The initial model is refined by adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.[7]

References

- 1. geometryofmolecules.com [geometryofmolecules.com]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. jchps.com [jchps.com]

- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. rigaku.com [rigaku.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. iucr.org [iucr.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

A Technical Guide to 3-Thienylmethylamine and Its Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Thienylmethylamine, a versatile heterocyclic building block, and its applications in the synthesis of novel compounds with potential therapeutic applications. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol, and examples of its utility in the development of bioactive molecules.

Nomenclature and Physicochemical Properties

This compound is a thiophene derivative with a primary amine functional group. Its systematic and alternative names, along with key physicochemical properties, are summarized below.

Table 1: Synonyms and Alternative Names for this compound [1]

| Name Type | Name |

| Common Name | This compound |

| IUPAC Name | thiophen-3-ylmethanamine |

| Alternative Names | 3-(Aminomethyl)thiophene, 3-Thiophenemethanamine, (Thiophen-3-yl)methanamine, 1-(Thiophen-3-yl)methanamine |

| CAS Registry Number | 27757-86-4 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇NS | [1] |

| Molecular Weight | 113.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 194-196 °C | - |

| Density | 1.12 g/cm³ | - |

| Solubility | Soluble in common organic solvents | - |

Synthesis of this compound

A robust and high-yield synthesis of this compound can be achieved through the catalytic reduction of 3-cyanothiophene. The use of Raney Nickel in combination with a hydride source such as potassium borohydride (KBH₄) offers an efficient and mild method for this transformation.[2][3]

Experimental Protocol: Reduction of 3-Cyanothiophene

This protocol is adapted from a general procedure for the reduction of nitriles to primary amines using Raney Nickel and KBH₄.[2][3]

Materials:

-

3-Cyanothiophene

-

Raney Nickel (slurry in water)

-

Potassium borohydride (KBH₄)

-

Anhydrous Ethanol

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a fume hood, wash the Raney Nickel slurry (approximately 1g wet weight per 10 mmol of nitrile) with deionized water (3 x 20 mL) and then with anhydrous ethanol (3 x 20 mL) to remove water.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous ethanol (25 mL), the washed Raney Nickel, and potassium borohydride (4.0 equivalents).

-

Addition of Substrate: To the stirred suspension, add 3-cyanothiophene (1.0 equivalent, 10 mmol).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup:

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

To the residue, add deionized water (20 mL) and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

-

Expected Yield: Based on similar nitrile reductions, yields are expected to be in the range of 85-95%.[2][3]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of a variety of compounds with potential biological activities, particularly in the areas of neuroactive and antimicrobial agents. The thiophene moiety is a well-established pharmacophore in medicinal chemistry.

Synthesis of a Novel N-Aryl-3-thienylmethylamine Derivative

This section outlines a hypothetical, yet plausible, synthetic route to a novel N-aryl derivative of this compound, which could be screened for biological activity.

Reaction Scheme: Buchwald-Hartwig amination of an aryl halide with this compound.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine an aryl bromide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in a reaction vessel.

-

Solvent Addition: Add anhydrous toluene as the solvent.

-

Reaction: Seal the vessel and heat the reaction mixture at 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-thienylmethylamine.

Table 3: Hypothetical Yields for N-Aryl-3-thienylmethylamine Synthesis

| Aryl Bromide | Product | Hypothetical Yield (%) |

| 4-Bromotoluene | N-(4-methylphenyl)-3-thienylmethylamine | 85 |

| 4-Bromoanisole | N-(4-methoxyphenyl)-3-thienylmethylamine | 82 |

| 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-3-thienylmethylamine | 88 |

Biological Evaluation Workflow

The synthesized derivatives can be subjected to a screening cascade to evaluate their potential biological activities. The following diagram illustrates a general workflow for antimicrobial activity screening.

Table 4: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

| Compound | S. aureus | E. coli |

| N-(4-methylphenyl)-3-thienylmethylamine | 16 | 32 |

| N-(4-methoxyphenyl)-3-thienylmethylamine | 8 | 16 |

| N-(4-fluorophenyl)-3-thienylmethylamine | 4 | 8 |

| Ciprofloxacin (Control) | 1 | 0.5 |

Conclusion

This compound is a valuable and accessible building block for the synthesis of novel chemical entities. Its straightforward preparation from 3-cyanothiophene allows for its ready availability in research and development settings. The primary amine functionality provides a versatile handle for further chemical modifications, enabling the exploration of a wide range of chemical space. The thiophene core imparts favorable pharmacological properties, making derivatives of this compound promising candidates for the discovery of new therapeutic agents, particularly in the fields of neuroscience and infectious diseases. The experimental protocols and workflows provided in this guide offer a foundation for researchers to utilize this compound in their drug discovery and development programs.

References

Methodological & Application

Synthesis of 3-Thienylmethylamine from 3-thiophenecarboxaldehyde: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3-thienylmethylamine, a key intermediate in pharmaceutical and medicinal chemistry, from 3-thiophenecarboxaldehyde. The synthesis is achieved via a one-pot reductive amination reaction, a robust and efficient method for the formation of amines from carbonyl compounds. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams illustrating the experimental workflow and reaction pathway to guide researchers in the successful synthesis of the target compound.

Introduction

This compound and its derivatives are important structural motifs found in a wide range of biologically active molecules and pharmaceutical agents. The thiophene ring serves as a versatile scaffold in drug design. The efficient synthesis of this compound is therefore of significant interest to the drug development community. Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine or ammonia to form an imine, which is subsequently reduced to the corresponding amine. This one-pot procedure is highly valued for its operational simplicity and generally good yields.

This protocol outlines the synthesis of this compound from 3-thiophenecarboxaldehyde using ammonium chloride as the ammonia source and sodium borohydride as the reducing agent.

Experimental Protocol

Materials and Methods

Reagents:

-

3-Thiophenecarboxaldehyde (≥98%)

-

Ammonium chloride (NH₄Cl, ≥99.5%)

-

Sodium borohydride (NaBH₄, ≥98%)

-

Methanol (CH₃OH, ACS grade)

-

Dichloromethane (CH₂Cl₂, ACS grade)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH indicator strips

Reaction Procedure

-

Imine Formation: In a 250 mL round-bottom flask, dissolve 3-thiophenecarboxaldehyde (5.61 g, 50.0 mmol) in methanol (100 mL). To this solution, add ammonium chloride (3.21 g, 60.0 mmol). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (2.27 g, 60.0 mmol) in small portions over a period of 30 minutes, ensuring the temperature is maintained below 10 °C.

-

Reaction Completion: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

-

Work-up and Extraction:

-

Quench the reaction by carefully adding 1 M HCl (50 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted aldehyde.

-

Make the aqueous layer basic (pH > 12) by the dropwise addition of 1 M NaOH.

-

Extract the product from the basic aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the pure amine.

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 3-Thiophenecarboxaldehyde | 5.61 g (50.0 mmol) |

| Reagents | |

| Ammonium Chloride | 3.21 g (60.0 mmol) |

| Sodium Borohydride | 2.27 g (60.0 mmol) |

| Solvent | |

| Methanol | 100 mL |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4.5 hours |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₅H₇NS |

| Molecular Weight | 113.18 g/mol |

| Theoretical Yield | 5.66 g |

| Representative Yield | 75-85% |

| Purity (Post-purification) | >97% |

Mandatory Visualizations

Experimental Workflow

Caption: A workflow diagram of the synthesis of this compound.

Signaling Pathway of the Reaction

Caption: The reaction pathway for the reductive amination of 3-thiophenecarboxaldehyde.

Application Notes and Protocols for Amide Coupling Reactions with 3-Thienylmethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of amides using 3-thienylmethylamine as the amine component. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and the protocols outlined below offer robust methods for incorporating the versatile 3-thienyl moiety into target molecules.

Introduction

Amide coupling reactions are fundamental transformations in organic synthesis, widely employed in the pharmaceutical industry to construct the amide bonds prevalent in a vast array of drug candidates.[1] this compound is a valuable building block, offering a heterocyclic motif that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide details two common and effective protocols for the coupling of this compound with carboxylic acids: one utilizing the carbodiimide-based reagent system EDC/HOBt, and another employing the uronium-based reagent HATU. A third protocol describes the acylation of this compound with an acyl chloride.

General Reaction Scheme

The overall transformation involves the formation of an amide bond between a carboxylic acid and this compound. This can be achieved through activation of the carboxylic acid using a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.

References

N-Alkylation of 3-Thienylmethylamine: A Detailed Protocol for Researchers

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the N-alkylation of 3-thienylmethylamine is a critical step in the synthesis of a wide array of pharmacologically active compounds. The thiophene moiety is a key structural component in numerous pharmaceuticals, and modification of the amine functionality allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. This document provides a detailed experimental protocol for the N-alkylation of this compound via reductive amination, a widely adopted method known for its high efficiency and selectivity.

Comparison of N-Alkylation Strategies

Several methods exist for the N-alkylation of primary amines. The choice of method often depends on the desired product, the available starting materials, and the required reaction conditions. A summary of common strategies is presented below.

| Method | Alkylating Agent | Key Reagents/Catalysts | Typical Reaction Conditions | Advantages | Disadvantages |

| Reductive Amination | Aldehydes, Ketones | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) | Mild, often one-pot at room temperature | High selectivity for mono-alkylation, wide substrate scope, avoids over-alkylation.[1] | Requires a carbonyl compound as the alkyl source. |

| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | Varies from room temperature to elevated temperatures | Simple procedure, readily available reagents.[2] | Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary amines.[3] |

| Alkylation with Alcohols | Alcohols | Transition metal catalysts (e.g., Ru, Zn, Ir) | Elevated temperatures (often >100 °C) | Atom-economical ("green") process, water is the only byproduct.[4][5] | Requires specific and sometimes expensive catalysts, harsh reaction conditions.[5] |

| Via Trifluoroacetamide | Alkyl Iodides | Base, then hydrolysis | Multi-step process | Good for controlled N-monomethylation and ethylation.[6] | Requires protection and deprotection steps, increasing the overall synthesis length. |

Experimental Protocol: N-Alkylation of this compound via Reductive Amination

This protocol details the N-alkylation of this compound with a generic aldehyde using sodium triacetoxyborohydride as the reducing agent. This method is highly reliable for the synthesis of N-substituted 3-thienylmethylamines.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Addition of Aldehyde: Add the desired aldehyde (1.0-1.2 eq) to the stirred solution of the amine. Allow the mixture to stir at room temperature for 20-30 minutes. The formation of the intermediate imine may be observed.[7]

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Continue to stir the reaction at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Experimental Workflow

Figure 1. Workflow for the N-alkylation of this compound.

Signaling Pathway Diagram

While there is no signaling pathway directly involved in this chemical synthesis, a logical flow diagram illustrating the reaction mechanism can be represented as follows:

Figure 2. Mechanism of reductive amination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: 3-Thienylmethylamine as a Versatile Scaffold for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-thienylmethylamine as a foundational building block in the synthesis of a diverse range of bioactive molecules. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a valuable component in the design of novel therapeutics. This document outlines key applications, presents quantitative biological data, provides detailed experimental protocols for the synthesis of representative compounds, and visualizes relevant biological pathways and synthetic workflows.

Application Note 1: Kinase Inhibitors for Oncology

Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. The thiophene ring can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases.[2] By modifying the substituents on the thienylmethylamine core, researchers can achieve high potency and selectivity against specific kinase targets.

One notable class of compounds is the thieno[3,2-c]pyrazoles, which have shown significant inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathogenesis of several diseases, including cancer and Alzheimer's disease.[3]

Quantitative Data: Anticancer and Kinase Inhibitory Activity

The following table summarizes the in vitro activity of representative bioactive molecules derived from or related to the thienylamine scaffold.

| Compound ID | Target | Cell Line/Assay | IC50 (µM) | Reference |

| 16a | GSK-3β | Caliper mobility shift assay | 0.0044 | [3] |

| 16b | GSK-3β | Caliper mobility shift assay | 0.0031 | [3] |

| 10 | K562 (Chronic Myelogenous Leukemia) | Anti-proliferative assay | 40 | [4] |

| 13 | K562 (Chronic Myelogenous Leukemia) | Anti-proliferative assay | 5.6 | [4] |

| 15 | HL60 (Promyelocytic Leukemia) | Anti-proliferative assay | 5.6 | [4] |

| 28j | K562 (Chronic Myelogenous Leukemia) | Anti-proliferative assay | 6.9 | [4] |

| 28k | K562 (Chronic Myelogenous Leukemia) | Anti-proliferative assay | 3.6 | [4] |

| 28l | K562 (Chronic Myelogenous Leukemia) | Anti-proliferative assay | 4.5 | [4] |

| A-83-01 | ALK5 (TGFβR1) | Transcriptional activity assay | 0.012 | [5] |

Application Note 2: Modulators of Neurological Pathways

The 3-thienyl moiety is a key structural feature in compounds designed to interact with targets in the central nervous system (CNS). Its ability to mimic a phenyl ring while offering different electronic and lipophilic properties allows for the fine-tuning of blood-brain barrier penetration and target engagement. Thiophene-based compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[6]

Quantitative Data: Cholinesterase Inhibition

The table below presents the inhibitory activity of selected thiazole-sulfonamide derivatives, which share structural similarities with potential this compound derivatives, against key enzymes in Alzheimer's disease.

| Compound ID | Target | IC50 (µM) | Reference |

| 1 | Acetylcholinesterase (AChE) | 0.10 ± 0.05 | [6] |

| 1 | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 | [6] |

| 3 | Acetylcholinesterase (AChE) | 2.90 ± 0.10 | [6] |

| 16 | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 | [6] |

| 18 | Acetylcholinesterase (AChE) | 0.80 ± 0.050 | [6] |

| Donepezil (Standard) | Acetylcholinesterase (AChE) | 2.16 ± 0.12 | [6] |

| Donepezil (Standard) | Butyrylcholinesterase (BuChE) | 4.5 ± 0.11 | [6] |

Experimental Protocols

The following are representative protocols for the synthesis of bioactive molecules incorporating a thiophene scaffold. These can be adapted for syntheses starting from this compound.

Protocol 1: Synthesis of Thieno[3,2-c]pyrazol-3-amine Derivatives (Adapted from[3])

This protocol describes a multi-step synthesis of potent GSK-3β inhibitors.

Step 1: Synthesis of Intermediate Thiophene Ester

-

To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq) in ethanol, add this compound (1.1 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the ethyl 2-amino-5-(thien-3-ylmethyl)thiophene-3-carboxylate.

Step 2: Cyclization to Thieno[3,2-c]pyrazol-3-amine

-

Dissolve the thiophene ester from Step 1 (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (2.0-3.0 eq) to the solution.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After cooling, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solution and purify the residue by recrystallization or column chromatography to yield the thieno[3,2-c]pyrazol-3-amine intermediate.

Step 3: Acylation of the Thieno[3,2-c]pyrazol-3-amine

-

Suspend the thieno[3,2-c]pyrazol-3-amine (1.0 eq) in a suitable solvent like dichloromethane or N,N-dimethylformamide.

-

Add a base such as triethylamine or pyridine (1.2 eq).

-

Cool the mixture to 0 °C and add the desired acyl chloride or sulfonyl chloride (e.g., isobutyryl chloride for compound 16b) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Thienopyrimidine Derivative (Adapted from[7])

This protocol outlines the synthesis of a thienopyrimidine core structure.

Step 1: Synthesis of a 2-Amino-3-cyanothiophene

-

This starting material can be prepared via the Gewald reaction, reacting a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Step 2: Cyclization with Formamide

-

A mixture of the 2-amino-3-cyanothiophene derivative (1.0 eq) and an excess of formamide is heated under reflux for 1.5-2 hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

The solid product that forms is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure thieno[2,3-d]pyrimidin-4-one.

Visualizations

Signaling Pathway Diagrams